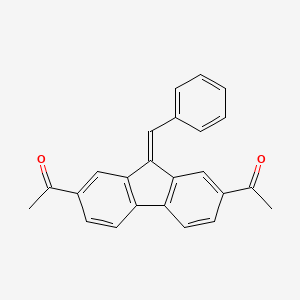![molecular formula C36H40N2O4 B11566235 N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-(octyloxy)benzohydrazide](/img/structure/B11566235.png)
N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-(octyloxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-(octyloxy)benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-(octyloxy)benzohydrazide typically involves the condensation of 2,4-bis(benzyloxy)benzaldehyde with 4-(octyloxy)benzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-(octyloxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive hydrazide group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-(octyloxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-{(Z)-[2,4-Bis(benzyloxy)phenyl]methylene}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide
Uniqueness
N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-(octyloxy)benzohydrazide is unique due to its specific structural features, such as the presence of both benzyloxy and octyloxy groups, which can influence its chemical reactivity and biological activity. These structural elements can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C36H40N2O4 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
N-[(Z)-[2,4-bis(phenylmethoxy)phenyl]methylideneamino]-4-octoxybenzamide |
InChI |
InChI=1S/C36H40N2O4/c1-2-3-4-5-6-13-24-40-33-21-18-31(19-22-33)36(39)38-37-26-32-20-23-34(41-27-29-14-9-7-10-15-29)25-35(32)42-28-30-16-11-8-12-17-30/h7-12,14-23,25-26H,2-6,13,24,27-28H2,1H3,(H,38,39)/b37-26- |
InChI Key |
LWCXIRANASMNMU-UOZKZNBHSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C\C2=C(C=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11566160.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B11566164.png)
![N-(2-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566168.png)
![Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11566170.png)
![N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11566171.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11566174.png)
![6-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566175.png)
![N-(2-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566176.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-butoxybenzamide](/img/structure/B11566183.png)
![3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11566188.png)
![N-(3-fluorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11566207.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11566209.png)
